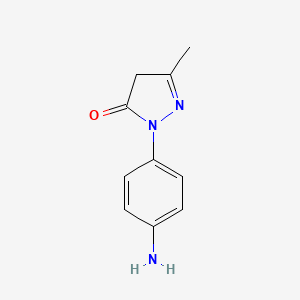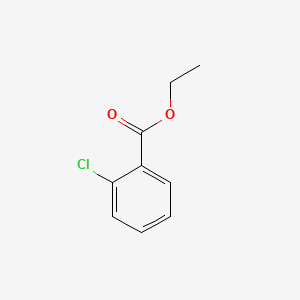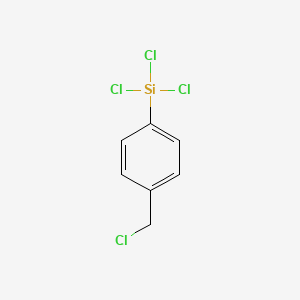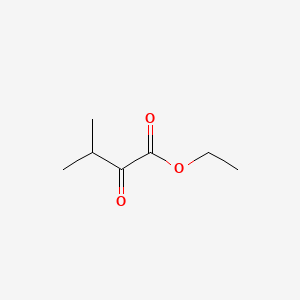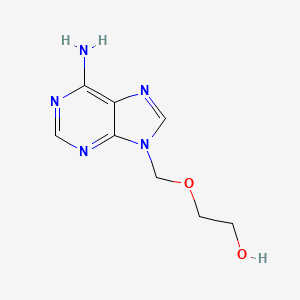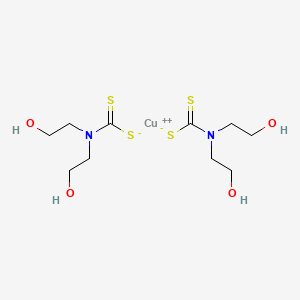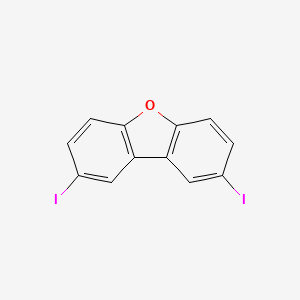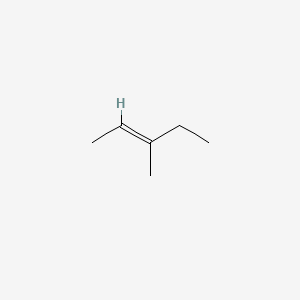
2,4,6-三甲基苯-1,3,5-三腈
描述
1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl-, also known as 2,4,6-Trimethyl-1,3,5-benzenetricarbonitrile, is a chemical compound with the molecular formula C12H9N3 . It has an average mass of 195.220 Da and a monoisotopic mass of 195.079651 Da .
Molecular Structure Analysis
The molecular structure of 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- consists of a benzene ring substituted with three nitrile groups and three methyl groups . The exact spatial arrangement and bond lengths/angles would require more specific spectroscopic data for accurate determination.Physical And Chemical Properties Analysis
1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- is a solid at room temperature . It has a predicted density of 1.16±0.1 g/cm3 . More specific physical and chemical properties such as solubility, specific heat capacity, and others are not provided in the available resources.科学研究应用
有机合成
2,4,6-三甲基苯-1,3,5-三腈在有机合成中是一种有价值的化合物,因为其三个腈基可以作为多种官能团的多功能前体。 在合成化学中,它可用于通过诸如亲核取代或还原为相应的胺(其是制药、农用化学品和染料合成中的关键中间体)等反应来创建复杂分子 .
材料科学
在材料科学中,该化合物的刚性结构和电子性质使其成为开发先进材料的有趣候选者。 它有可能用于合成具有有机电子学应用的新型聚合物或小分子,例如发光二极管 (LED) 或有机光伏 .
药物研究
2,4,6-三甲基苯-1,3,5-三腈中的腈基可以转化为羧酸或酰胺,这些是生物活性分子中常见的基团。 这使其成为设计和合成新药的有用组成部分,特别是在药物化学领域,研究人员不断寻找新的方法来对抗疾病 .
分析化学
该化合物可用作分析化学中的标准品或参考物质。 其独特的结构使其可以使用核磁共振、高效液相色谱或质谱等技术轻松识别和定量,这些技术对于化学产品的质量控制和反应机理的研究至关重要 .
环境研究
在环境研究中,2,4,6-三甲基苯-1,3,5-三腈可用于研究含腈污染物的降解。 了解此类化合物如何在环境中分解对于评估其长期影响和制定缓解污染策略至关重要 .
生物化学研究
2,4,6-三甲基苯-1,3,5-三腈中腈基的反应性可用于生物化学研究,以研究酶催化的反应。 代谢腈的酶因其在生物修复和从含腈生物质合成有价值的化学品中的潜在用途而受到关注 .
安全和危害
属性
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURVTDKUHZJPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C#N)C)C#N)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152925 | |
| Record name | 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1206-85-5 | |
| Record name | 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of TBTN contribute to the photocatalytic activity of the TBTN-COF?
A1: In the TBTN-COF, TBTN serves as the electron-rich building block, partnering with benzotrithiophene-2,5,8-tricarbaldehyde (BTT). When exposed to light, the TBTN unit readily donates an electron in an ultrafast transfer process (less than 500 fs). [] This electron transfer creates a charge separation within the COF, leaving the BTT unit electron deficient (hole accumulated) and the TBTN unit electron rich. This efficient charge separation is crucial for the photocatalytic activity, as it prevents rapid recombination of the excited state and extends the lifetime of the charge carriers, allowing them to participate in redox reactions with adsorbed molecules. Furthermore, the cyanide groups in the TBTN structure are believed to play a crucial role in the adsorption and activation of molecular oxygen, facilitating the two-electron reduction pathway to produce H2O2. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

